4-(5-methyl-1H-pyrazol-3-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methyl-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUEIZNBMJNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyrazole and Pyridine Heterocycles in Contemporary Chemistry
The prevalence of pyrazole (B372694) and pyridine (B92270) moieties in a multitude of functional molecules underscores their importance in chemical research. These five- and six-membered nitrogen-containing heterocycles are not merely structural components but often play a crucial role in defining the chemical and biological properties of the compounds in which they are found.
Pyrazole: This five-membered aromatic ring with two adjacent nitrogen atoms is a key building block in drug discovery. nih.govwikipedia.org The pyrazole nucleus is present in over 50 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its structure is notable for having a nitrogen atom that can act as a hydrogen bond donor (similar to pyrrole) and another that can act as a hydrogen bond acceptor (similar to pyridine), allowing for versatile interactions with biological targets. nih.gov Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govglobalresearchonline.netnih.gov Prominent examples of pharmaceuticals containing a pyrazole ring include the anti-inflammatory drug Celecoxib and the anabolic steroid Stanozolol. nih.govwikipedia.org The metabolic stability of the pyrazole ring is another factor contributing to its frequent use in drug design. nih.gov
Pyridine: As a six-membered aromatic heterocycle, pyridine is an isostere of benzene (B151609) and a fundamental scaffold in medicinal chemistry. nih.govrsc.org The nitrogen atom in the pyridine ring imparts polarity, enhances solubility, and serves as a hydrogen bond acceptor, which can significantly improve the pharmacokinetic properties of drug candidates. nih.gov This scaffold is integral to numerous established drugs, such as the kinase inhibitor Imatinib and the antiviral agent Atazanavir, as well as naturally occurring compounds like nicotinic acid and pyridoxine. nih.gov The versatility of the pyridine ring allows it to be a key pharmacophore in drugs targeting a wide range of diseases, from cancer to malaria. nih.govchemijournal.com
The distinct electronic and structural features of pyrazole and pyridine make them highly valuable pharmacophores. The data below summarizes some of the key therapeutic areas where these heterocycles have made a significant impact.
| Heterocycle | Therapeutic Area | Examples of Biological Activities |
| Pyrazole | Anti-inflammatory | Analgesic, Antipyretic nih.govpharmaguideline.com |
| Anticancer | Kinase Inhibition nih.gov | |
| Antimicrobial | Antibacterial, Antifungal nih.govglobalresearchonline.net | |
| Antiviral | HIV Inhibition nih.govwisdomlib.org | |
| Pyridine | Anticancer | Kinase Inhibition, Tubulin Polymerization Inhibition nih.govchemijournal.com |
| Antiviral | Protease Inhibition nih.gov | |
| Cardiovascular | Calcium Channel Blockade nih.gov | |
| Central Nervous System | Anti-Alzheimer's, Respiratory Stimulants nih.gov |
Overview of Hybrid Pyrazole Pyridine Scaffolds in Academic Inquiry
The recognized success of pyrazole (B372694) and pyridine (B92270) as individual pharmacophores has logically led researchers to explore hybrid molecules that contain both rings. The creation of these hybrid scaffolds is a deliberate design strategy intended to yield molecules with synergistic or novel biological activities, improved binding affinity to targets, and optimized physicochemical properties. These hybrids can be constructed as either fused systems, where the two rings share a bond (e.g., pyrazolopyridines), or as linked systems, where they are connected by a single bond or a linker group. nih.govmdpi.com
Fused pyrazolopyridine systems, such as pyrazolo[3,4-b]pyridines, are a prominent class of these hybrids and have been the subject of extensive research. nih.govmdpi.com These rigid structures have been investigated for a wide array of biomedical applications and have shown potential as antitumor, anti-inflammatory, and antimicrobial agents, as well as modulators of the central nervous system. nih.govmdpi.commdpi.com The synthesis of these fused heterocycles is an active field of study, with numerous methods developed to control regioselectivity and introduce diverse substituents. nih.govresearchgate.net
Linked, non-fused systems, such as the titular 4-(5-methyl-1H-pyrazol-3-yl)pyridine, offer greater conformational flexibility compared to their fused counterparts. This flexibility can be advantageous for optimizing interactions within a receptor's binding pocket. The combination of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic profile and dipole moment, which can be critical for molecular recognition and biological function. Academic inquiry into these hybrids focuses on their synthesis and evaluation as inhibitors of various enzymes, particularly protein kinases, which are critical targets in cancer and inflammation research. nih.govresearchgate.net
Research Trajectory of 4 5 Methyl 1h Pyrazol 3 Yl Pyridine and Analogues
Strategies for the Construction of the this compound Core
The construction of the this compound core can be broadly categorized into direct synthetic routes that assemble the final structure in a few steps and methods that focus on achieving specific regiochemistry.
Direct routes offer efficient pathways to the target molecule through key bond-forming reactions. These include amidation, cross-coupling, cyclization, and multi-component reactions.
Amidation reactions serve as a versatile method for the synthesis of pyrazole amide derivatives, which can be precursors or analogues to the target structure. The formation of an amide bond between a pyrazole carboxylic acid and an amine is a key step. One approach involves the reaction of 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl pyrazol-5-amine. mdpi.com Different methodologies can be employed for this transformation, with varying yields. For instance, the use of condensing agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) can facilitate direct amidation without the need for protecting the pyrazole nitrogen, affording products in good yields. mdpi.com
Another strategy involves the synthesis of pyrazole carboxylic acid amides from pyrazole carbonyl chlorides. For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride can be reacted with 5-amino-1,3,4-thiadiazole-2-sulfonamide to produce the corresponding amide derivative. tandfonline.com
Table 1: Methodologies for Amide Synthesis
| Reactants | Coupling Method | Yield | Reference |
|---|---|---|---|
| 5-Bromothiophene carboxylic acid, 3-Methyl-1-phenyl pyrazol-5-amine | DCC, DMAP | 68% | mdpi.com |
Palladium-catalyzed Suzuki cross-coupling reactions are a powerful tool for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or esters. This methodology is widely used for the synthesis of biaryl compounds, including pyrazole-pyridine hybrids. nih.govnih.gov The general scheme involves the coupling of a halogenated pyridine with a pyrazole boronic acid. nih.gov
For instance, a halogenated pyridine can be coupled with 3-pyrazoleboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent like DMF at elevated temperatures to yield the 4-(pyrazol-3-yl)-pyridine core. nih.gov The efficiency of the Suzuki reaction can be enhanced through microwave irradiation and the use of specialized pyridine-pyrazole palladium(II) complexes as catalysts, particularly in aqueous media. nih.gov This approach aligns with the principles of green chemistry by utilizing environmentally friendly solvents. nih.gov The Suzuki-Miyaura cross-coupling has also been successfully applied to pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters to generate 2-arylpyridines. cdnsciencepub.com
Table 2: Suzuki Cross-Coupling Reaction Parameters
| Pyridine Substrate | Pyrazole Substrate | Catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Halogenated Pyridine | 3-Pyrazoleboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100°C | nih.gov |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100°C | cdnsciencepub.com |
Cyclization and condensation reactions are fundamental in heterocyclic chemistry for constructing ring systems like pyrazole and pyridine. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic method for forming the pyrazole ring. nih.govchim.it Variations of this approach can be used to synthesize substituted pyrazoles. nih.gov For example, the cyclocondensation of an aryl hydrazine with a 1,3-diketone can be optimized by using aprotic dipolar solvents. nih.gov
Another common strategy is the reaction between an α,β-unsaturated ketone and a hydrazine derivative, which initially forms a pyrazoline that can be subsequently oxidized to the corresponding pyrazole. nih.gov The synthesis of the pyridine ring can be achieved through condensation of 1,5-dicarbonyls with ammonia or by the reaction of an aldehyde with two equivalents of a 1,3-dicarbonyl compound and ammonia. baranlab.org A Claisen-Schmidt condensation can also be employed to generate methine-bridged conjugated bicyclic aromatic compounds, including pyrazole-containing structures. nih.gov This reaction typically involves a base-mediated generation of a vinylogous enolate which then attacks an aldehyde. nih.gov
One-pot synthesis of pyrazoles can be achieved by the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ. organic-chemistry.org Synthesis of pyrazoles from esters can also be accomplished through condensation with hydrazone dianions followed by acid cyclization. bohrium.com
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.gov MCRs have been developed for the synthesis of various pyrazole-containing heterocyclic systems. For example, a four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov
Another example is the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines from substituted anilines, aromatic aldehydes, and a pyrazolone derivative. mdpi.compreprints.org These reactions can sometimes be catalyzed by agents like L-proline. mdpi.com The development of MCRs for pyrazole synthesis is a significant area of research due to the potential for creating diverse molecular libraries with various biological activities. nih.gov
Table 3: Examples of Multi-component Reactions for Pyrazole Derivatives
| Number of Components | Reactants | Product | Catalyst | Reference |
|---|---|---|---|---|
| Four | (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine | nih.gov |
| Three | Substituted anilines, Aromatic aldehydes, Pyrazolone | 1H-Pyrazolo[3,4-b]quinolines | L-proline | mdpi.com |
Regioselectivity is a critical aspect in the synthesis of substituted pyrazoles, as the reaction of unsymmetrical precursors can lead to the formation of isomeric products. mdpi.com For instance, the cyclocondensation of unsymmetrical 1,3-diketones with substituted hydrazines can yield two different regioisomers. The outcome of such reactions is influenced by the nature of the substituents and the reaction conditions. nih.gov
In the synthesis of pyrazole-pyridine hybrids, controlling the regiochemistry ensures the desired connectivity between the two heterocyclic rings. One strategy to achieve regioselectivity is to start with a pre-functionalized pyrazole or pyridine ring where the position of subsequent reaction is predetermined. nih.gov For example, using a 5-aminopyrazole as a starting material to build the pyridine ring can direct the final structure. nih.gov
The reaction of β-enamino diketones with various hydrazines can also lead to the regioselective formation of substituted pyrazoles. mdpi.com The choice of hydrazine (e.g., phenylhydrazine vs. methylhydrazine) can influence the final product structure. Similarly, base-mediated reactions of hydrazones and nitroolefins have been developed to achieve reversed regioselectivity in pyrazole synthesis. mdpi.com The regioselective synthesis of pyrazolyl-pyrimidine hybrids has also been reported through the cyclocondensation of pyrimidine-4-carbohydrazides with trifluoromethyl-containing enones. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Bromothiophene carboxylic acid |
| 3-Methyl-1-phenyl pyrazol-5-amine |
| Dicyclohexylcarbodiimide (DCC) |
| 4-Dimethylaminopyridine (DMAP) |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide |
| 3-Pyrazoleboronic acid |
| Pd(PPh₃)₄ |
| K₂CO₃ |
| DMF |
| Pyridine-2-sulfonyl fluoride (PyFluor) |
| Pd(dppf)Cl₂ |
| Na₃PO₄ |
| 4-Bromo-3-5-dinitro-1H-pyrazole |
| XPhos Pd G2 |
| Malononitrile |
| Ethyl acetoacetate |
| Hydrazine hydrate |
| 1,4-Dihydropyrano[2,3-c]pyrazoles |
| Taurine |
| 1H-Pyrazolo[3,4-b]quinolines |
| L-proline |
| 5-Methyl-1,3,4-thiadiazole-2-thiol |
| Ethyl 4-chloro-3-oxobutanoate |
| Montmorillonite K10 |
| 5-Aminopyrazole |
| Phenylhydrazine |
An in-depth examination of the chemical compound this compound reveals a molecule of significant interest in contemporary chemical research. This article focuses exclusively on its synthetic methodologies, chemical transformations, and the analytical techniques employed for its characterization.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are central to predicting the physicochemical properties of molecules like 4-(5-methyl-1H-pyrazol-3-yl)pyridine. These theoretical methods allow for the exploration of molecular geometries, electronic environments, and potential energy surfaces, providing data that complements and guides experimental work.
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic properties of pyrazole-containing compounds. eurasianjournals.comresearchgate.netnih.gov DFT calculations, often employing functionals like B3LYP, are utilized to optimize molecular geometries, predict spectroscopic signatures, and analyze electronic structures, showing excellent agreement with experimental data for related molecules. nih.gov
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its stability, reactivity, and interactions. For pyrazole (B372694) derivatives, DFT calculations are employed to determine key quantum chemical parameters that predict their behavior. nih.gov The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov
Global reactivity descriptors, derived from these orbital energies, provide further insight into the molecule's chemical behavior. These descriptors help in understanding the molecule's electrophilic or nucleophilic nature and predicting how it will interact with other chemical species. nih.gov For instance, computational analyses of related pyrazolo[3,4-b]pyridine compounds have used DFT to analyze spin density distributions to predict reaction regioselectivity. acs.org
Below is an interactive table summarizing the typical electronic structure and reactivity parameters that are calculated for compounds in this class.
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. |
| Ionization Potential | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | The energy released when an electron is added. |
| Global Hardness | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential | μ = -(I + A) / 2 | Relates to the escaping tendency of electrons from a system. |
| Global Electrophilicity Index | ω = μ2 / 2η | Measures the propensity to accept electrons. |
Conformational Analysis and Tautomerism (e.g., 1H- and 2H-Isomers)
Unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. clockss.orgnih.gov For this compound, two principal annular tautomers are possible: the 3-pyridinyl and the 5-pyridinyl isomers, conventionally referred to as the 1H- and 2H-isomers. DFT calculations are a primary tool for investigating the relative stabilities of these tautomers. researchgate.net Studies on related 3(5)-substituted pyrazoles show that the tautomeric equilibrium can be influenced by the nature of the substituents and the solvent. fu-berlin.deresearchgate.net Electron-withdrawing groups tend to stabilize one form, while electron-donating groups may favor the other. researchgate.net
Furthermore, conformational analysis involves studying the rotation around the single bond connecting the pyrazole and pyridine (B92270) rings. This rotation determines the dihedral angle between the two aromatic systems. DFT calculations can map the potential energy surface as a function of this torsion angle to identify the most stable, low-energy conformation. nih.gov
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values.
Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. In this compound, such regions are expected around the pyridine nitrogen atom and the 'pyridine-like' sp2-hybridized nitrogen of the pyrazole ring, which have lone pairs of electrons. nih.gov
Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. The hydrogen atom attached to the 'pyrrole-like' nitrogen of the pyrazole ring is typically a site of high positive potential.
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
The MEP map provides a clear, visual guide to the molecule's reactive sites. uni-muenchen.de
Spectroscopic Data Correlation with Theoretical Models
DFT calculations are highly effective in predicting vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical calculations of vibrational frequencies, when compared with experimental IR spectra, allow for precise assignment of spectral bands to specific molecular vibrations. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and correlated with experimental data to confirm the molecular structure, including the predominant tautomeric form in solution. researchgate.netnih.gov A high degree of correlation between theoretical and experimental spectroscopic data serves to validate both the computational model and the synthesized molecular structure. mdpi.com
Atoms in Molecules (AIM) Theory Analysis
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. AIM analysis can be applied to the theoretically calculated electron density of this compound to characterize the nature of its intramolecular bonds.
By locating bond critical points (BCPs) in the electron density between atoms, AIM theory can quantify the properties of these bonds. Key parameters calculated at a BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), help distinguish between different types of interactions. For example, covalent bonds are typically characterized by a high value of ρ and a negative Laplacian, while ionic bonds or weaker interactions like hydrogen bonds have smaller ρ values and positive Laplacians. This analysis would provide a deeper understanding of the bonding within the pyrazole and pyridine rings and the nature of the linkage between them.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, donor-acceptor interactions, and the stabilization energy associated with intramolecular and intermolecular bonding. For pyrazole-pyridine derivatives, NBO analysis helps to elucidate the electronic structure and reactivity. researchgate.net
Studies on related pyrazole structures have utilized NBO analysis to clarify donor-acceptor interactions within the molecule. researchgate.net This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). For instance, in pyrazole-containing systems, significant stabilization energies are often observed for interactions involving the lone pair electrons on nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. These interactions are critical in determining the molecule's conformation, stability, and electronic properties. researchgate.net By understanding the charge distribution and hyper-conjugative interactions, researchers can predict sites susceptible to electrophilic or nucleophilic attack, which is fundamental for understanding reaction mechanisms and biological activity. researchgate.netresearchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools for investigating the interactions between small molecules like "this compound" and their biological targets. These techniques provide a dynamic and three-dimensional view of ligand-protein interactions, which is essential for drug discovery and design. eurasianjournals.comeurasianjournals.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. eurasianjournals.com This method has been extensively applied to pyrazole-pyridine derivatives to understand their interactions with various biological targets. researchgate.net
Derivatives of the pyrazol-4-yl-pyridine core structure have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4), a target for neurological disorders. nih.govnih.gov Docking studies of these compounds revealed key interactions within the M4 receptor binding pocket, helping to explain their modulatory activity. nih.govnih.gov
In other studies, pyrazole derivatives have been docked into the active sites of various kinases, which are important targets in cancer therapy. For example, docking studies of pyrazole analogs into the rearranged during transfection (RET) kinase active site showed crucial hydrogen bond interactions with hinge region residues like Ala807 and hydrophobic interactions that are key to their inhibitory activity. nih.gov Similarly, 1H-pyrazolo[3,4-b]pyridine derivatives have been docked as potent inhibitors of TANK-binding kinase 1 (TBK1), with the pyrazole moiety forming critical hydrogen bonds with hinge residues Glu87 and Cys89. nih.gov
The table below summarizes findings from various molecular docking studies on pyrazole-pyridine and related structures, highlighting the target protein and key interacting residues.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Activity |
| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine Receptor M4 | Not specified | Positive Allosteric Modulator |
| Pyrazole derivatives | RET Kinase | Ala807, Lys808 | Kinase Inhibition |
| Pyrazolo[4,3-c]pyridines | PEX14 | Arg22 | Protein-Protein Interaction Inhibition |
| 1H-pyrazolo[3,4-b]pyridine derivatives | DNA | Not specified | DNA Intercalation |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TBK1 | Glu87, Cys89, Asp157 | Kinase Inhibition |
| Pyrazole-carboxamide derivatives | Carbonic Anhydrase (hCA I & II) | Not specified | Enzyme Inhibition |
This table is based on data from multiple sources. researchgate.netnih.govnih.govnih.govacs.orgnih.gov
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, assessing their stability and the nature of intermolecular interactions. eurasianjournals.com MD simulations are often used to validate docking poses and to explore the conformational changes that may occur upon ligand binding. nih.govnih.gov
For pyrazole derivatives, MD simulations have been instrumental in confirming the stability of docked conformations. A 100-nanosecond MD simulation of a pyrazole derivative complexed with RET kinase demonstrated that key hydrogen bonds and hydrophobic interactions observed in docking were maintained throughout the simulation, confirming the stability of the complex. nih.gov Similarly, MD simulations performed on pyrazole-containing imide derivatives bound to Heat Shock Protein 90α (Hsp90α) helped to elucidate the most probable binding mode and stability of the interaction. nih.gov In another study, 50-nanosecond MD simulations of pyrazole-carboxamides docked to carbonic anhydrase receptors revealed good stability with minor conformational changes, supporting the docking results. nih.gov These simulations are crucial for understanding the strength and persistence of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern the ligand's affinity for its target. eurasianjournals.comresearchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are foundational in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. journal-academia.com Computational approaches are integral to modern SAR and QSAR analyses. eurasianjournals.com
Computational methods are widely used to elucidate the structure-activity relationships of pyrazole-pyridine derivatives. By comparing the activities of a series of related compounds, researchers can identify the structural features, or pharmacophores, that are essential for biological activity. nih.gov
For pyrazol-4-yl-pyridine derivatives acting as M4 PAMs, SAR studies have shown that modifications to the pyridine ring and the pyrazole substituents significantly impact potency and selectivity. nih.govnih.gov For instance, the presence of an electron-withdrawing cyano group on the pyridine ring was found to improve reaction yields during synthesis, which indirectly facilitates SAR studies by allowing for the creation of a wider range of analogs. nih.gov
In the development of TBK1 inhibitors, SAR studies of 1H-pyrazolo[3,4-b]pyridine derivatives were guided by molecular docking. nih.gov These studies revealed that modifications at two key positions (R1 and R2) on the scaffold were critical for optimizing inhibitory potency. nih.gov Similarly, for pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein-protein interaction, SAR was rationalized through docking, which showed how different substituents could form favorable interactions, such as cation-π interactions with arginine residues, to enhance binding affinity. acs.org
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and machine learning methods to create predictive models that correlate the chemical structures of compounds with their biological activities. journal-academia.com These models can then be used to predict the activity of novel compounds before they are synthesized.
For pyrazole derivatives, QSAR models have been successfully developed to predict various biological activities. For example, machine learning-based QSAR models have been created to predict the hypoglycemic activity of pyrazole derivatives, achieving high correlation coefficients (R² up to 0.90). journal-academia.com These models identify key molecular descriptors (e.g., electronic, steric, and lipophilic properties) that are critical for activity. journal-academia.com
3D-QSAR studies have also been applied to pyrazole derivatives. In the case of RET kinase inhibitors, the most active compound from a series was used to build a 3D-QSAR model. nih.gov This model generated contour maps indicating regions where certain properties (e.g., electronegativity) would be favorable for activity, thus guiding the design of more potent inhibitors. nih.gov Such predictive models are invaluable for prioritizing synthetic efforts and accelerating the discovery of new drug candidates. nih.govmdpi.com
Investigation of Biological Activity Mechanisms
Modulation of Molecular Targets and Cellular Pathways
The biological effects of pyrazole-pyridine derivatives are often rooted in their ability to interact with specific enzymes and receptors, thereby modulating cellular signaling and function.
Derivatives of the 4-(pyrazol-3-yl)-pyridine scaffold have been identified as potent inhibitors of various enzymes critical to cellular processes and disease pathology.
Kinases: Protein kinases are a major focus of inhibition studies for this class of compounds.
c-Jun N-terminal Kinases (JNKs): A series of 4-(pyrazol-3-yl)-pyridine compounds were developed as inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family involved in stress-based stimuli responses. nih.gov The development of this series originated from an earlier pyrimidine (B1678525) series of JNK inhibitors. nih.gov Optimization of the scaffold led to the discovery of several potent compounds. For instance, a derivative with no substitution at the 1-position on the pyrazole (B372694) ring showed an IC₅₀ value of 160 nM for the inhibition of JNK3. nih.gov
Aurora Kinases: The 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold, a related structure, has been explored for its potential as a multitargeted kinase inhibitor, including activity against Aurora-A and Aurora-B kinases. nih.gov One compound from this series, 7a, inhibited both Aurora-A and Aurora-B with IC₅₀ values of 0.212 and 0.461 μM, respectively. nih.gov Another related compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), initially reported as an Aurora kinase A inhibitor, was also found to directly target and suppress Glycogen Synthase Kinase 3 (GSK3). mdpi.com
Phosphoinositide 3-kinases (PI3Ks): Novel pyrazolo[1,5-a]pyridines have been investigated as PI3K inhibitors. rsc.org The isoform selectivity of these compounds could be modulated, ranging from pan-PI3K to selective inhibition of p110α or p110δ isoforms. rsc.org
Other Kinases: Pyrazole derivatives have shown inhibitory activity against a range of other kinases. The pyrazol-4-yl urea derivative AT9283 was found to be a multitargeted inhibitor with potent activity against Aurora A, Aurora B, JAK2, and Abl (T315I). acs.org Additionally, novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines have been evaluated as potential Tropomyosin receptor kinase A (TrKA) inhibitors. nih.gov
| Compound Class | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| 4-(Pyrazol-3-yl)-pyridine derivative | JNK3 | 160 nM | nih.gov |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 7a) | Aurora-A | 0.212 µM | nih.gov |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 7a) | Aurora-B | 0.461 µM | nih.gov |
| Pyrazolopyridine derivative (Compound 5a) | c-Met | 4.27 nM | nih.gov |
| Pyrazolyl Pyridine (B92270) Conjugate (Compound 9) | PIM-1 | 8.4 nM | nih.gov |
Metallo-β-Lactamases (e.g., NDM-1): The rise of antibiotic resistance has prompted research into inhibitors of enzymes like New Delhi metallo-β-lactamase-1 (NDM-1), which confers resistance to a broad range of β-lactam antibiotics. mdpi.comfrontiersin.org While specific studies on 4-(5-methyl-1H-pyrazol-3-yl)pyridine were not detailed, related heterocyclic compounds are being investigated. For example, thiophene-carboxylic acid derivatives have been shown to inhibit NDM-1 and exhibit synergistic antibacterial activity when combined with meropenem. researchgate.net Docking studies of these inhibitors suggest that electrostatic interactions with the zinc ions in the NDM-1 active site are crucial for their activity. researchgate.net
Fatty Acid Biosynthesis Enzymes (e.g., InhA, FabH): The bacterial fatty acid synthase (FAS-II) pathway is an attractive target for new antibacterial agents.
β-ketoacyl-ACP synthase III (FabH): This enzyme catalyzes the initial step of fatty acid biosynthesis and is essential for bacterial survival. nih.govnih.gov A series of Pyrazol-Benzimidazole amides were discovered as potent FabH inhibitors. nih.gov One compound in this series demonstrated a minimal inhibitory concentration (MIC) of 0.49-0.98 μg/mL against tested bacterial strains and an IC₅₀ of 1.22 μM against E. coli FabH. nih.gov The antibacterial action of these compounds was confirmed to be via FabH inhibition, as they showed no activity against a FabH-deficient mutant strain. nih.gov
The pyrazole-pyridine core structure is also found in compounds that interact with various receptors and signaling pathways.
Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): 2-Methyl-5-(1H-pyrazol-4-yl)pyridines have been developed as promising positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a target for neurocognitive disorders. nih.gov These compounds have been shown to modulate ACh-mediated β-arrestin recruitment, indicating their potential to influence specific signaling outcomes. nih.gov
Apoptotic Signaling Pathways: A related compound, N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine, has been noted to negatively regulate the extrinsic apoptotic signaling pathway via death domain receptors. drugbank.com It promotes the formation of an anti-apoptotic complex, demonstrating the scaffold's potential to influence fundamental cellular life-and-death decisions. drugbank.com
Antimicrobial Research Pathways
The investigation of pyrazole and pyridine derivatives has yielded significant findings in the search for new antimicrobial agents.
Compounds featuring the pyrazole-pyridine scaffold have demonstrated notable activity against a spectrum of bacteria.
Gram-Positive Bacteria: A collection of pyrazole derivatives featuring a trifluoromethyl phenyl group were synthesized and found to be potent growth inhibitors of Gram-positive bacteria, including various strains of Staphylococcus aureus (such as MRSA) and Enterococcus faecalis. nih.gov These compounds exhibited a bactericidal effect, could moderately inhibit and destroy biofilms, and were effective against non-growing persister cells. nih.gov Mechanistic studies showed a broad range of inhibitory effects on macromolecular synthesis, suggesting targets that have a global impact on bacterial cell function. nih.gov
Gram-Negative Bacteria: Certain pyrazole-containing compounds have also shown activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comresearchgate.net
Mechanism of Action: A primary antibacterial mechanism for some pyrazole derivatives is the inhibition of DNA gyrase. researchgate.net One study identified a 4,5-dihydropyrazole derivative that showed potent activity against Gram-positive strains with a MIC value of 0.39 μg/mL and strong inhibition of B. subtilis and S. aureus DNA gyrase with an IC₅₀ of 0.125 μg/mL. researchgate.net
| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4,5-Dihydropyrazole Derivative | S. aureus | 0.39 µg/mL | researchgate.net |
| 4,5-Dihydropyrazole Derivative | B. subtilis | 3.125 µg/mL | researchgate.net |
| Pyrazol-Benzimidazole Amide (Compound 31) | E. coli | 0.49-0.98 µg/mL | nih.gov |
| Pyrazol-Benzimidazole Amide (Compound 31) | S. aureus | 0.49-0.98 µg/mL | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (Compound 2g) | Vancomycin-resistant Enterococcus (VRE) | 8 µg/mL | acs.org |
The pyrazole scaffold is a key component in several antifungal agents. Research has explored the efficacy of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi. nih.gov Certain compounds in this series demonstrated over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid. nih.gov The proposed mechanism for many of these carboxamide derivatives involves binding to the ubiquinone-binding site of the mitochondrial complex II (succinate dehydrogenase, or SDH), which disrupts the electron transport chain and inhibits the production of ATP. nih.govmdpi.com
Antiproliferative and Anticancer Research Modalities (Mechanistic Focus)
The pyrazole-pyridine framework is a prominent feature in the design of novel anticancer agents due to its ability to target pathways essential for tumor growth and survival. mdpi.com
The primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases that are often dysregulated in cancer. mdpi.com
Kinase Inhibition: As detailed in section 5.1.1, these scaffolds can inhibit a wide array of kinases crucial to cancer progression, including Aurora kinases, PI3K, c-Met, and PIM-1. mdpi.comacs.orgnih.govnih.gov For example, pyrazolopyridine derivatives 5a and 5b were potent inhibitors of c-Met kinase, a key driver in many cancers, with IC₅₀ values of 4.27 nM and 7.95 nM, respectively. nih.gov
Cell Cycle Arrest and Apoptosis: The inhibition of these key kinases leads to downstream effects on cell proliferation. The potent c-Met inhibitor (compound 5a) was shown to induce cell cycle arrest and promote apoptosis in HepG-2 liver cancer cells. nih.gov This was evidenced by its impact on apoptotic markers such as Bax, Bcl-2, p53, and caspase-3. nih.gov Similarly, novel pyridine and pyrazolyl pyridine conjugates that inhibit PIM-1 kinase were also found to be potent caspase activators, directly triggering the apoptotic cascade in HepG2 cancer cells. nih.gov
Phenotypic Effects: The inhibition of specific targets like Aurora B kinase by pyrazole-containing compounds leads to characteristic cellular changes, such as failed cytokinesis, endoreduplication, and the formation of polyploid cells, which ultimately result in apoptosis. acs.org
Cellular Mechanisms of Growth Inhibition
The inhibition of cancer cell growth is a key area of investigation for pyrazole-pyridine derivatives. Certain conjugates of pyrazolyl pyridine have been identified as potent inhibitors of Pim-1 kinase, an enzyme that is frequently overexpressed in various cancers, including liver cancer. nih.gov Pim-1 kinase plays a crucial role in regulating cell cycle progression and apoptosis. nih.gov By inhibiting this kinase, these compounds can effectively halt the proliferation of cancer cells.
One study identified a related compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), as an inhibitor of Merkel cell carcinoma (MCC) cell growth. mdpi.com This compound was found to repress the transcription of viral T antigens, which are essential for the growth of MCPyV-positive tumor cells. mdpi.com The study also suggested that PHT may exert its effects by targeting GSK3, a kinase involved in promoting T antigen transcription. mdpi.com
| Compound Class | Mechanism of Action | Target Cancer Cell Line | Key Finding |
|---|---|---|---|
| Pyrazolyl Pyridine Conjugates | PIM-1 Kinase Inhibition | HepG2 (Liver Cancer) | Inhibition of PIM-1 kinase leads to apoptosis and suppression of cell proliferation. nih.gov |
| 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone | Repression of T antigen transcription | Merkel Cell Carcinoma (MCC) | Inhibits growth of MCPyV-positive MCC cells by suppressing essential viral proteins. mdpi.com |
Investigations into Apoptotic Pathways
Inducing apoptosis, or programmed cell death, is a primary strategy for many anticancer therapies. Research has shown that pyrazole derivatives can trigger this process through multiple pathways. researchgate.net The activation of caspases, a family of proteases that execute apoptosis, is a central mechanism. nih.gov
Studies on pyrazolyl pyridine conjugates have demonstrated their ability to activate caspases 3, 8, and 9, which are key components of both the intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, investigations into other 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can inhibit Bcl-2, an anti-apoptotic protein. rsc.orgnih.gov By inhibiting Bcl-2, these compounds allow pro-apoptotic proteins like Bax and p53 to initiate the apoptotic cascade. rsc.org Some derivatives have also been shown to induce DNA damage, further contributing to cell death. rsc.orgnih.gov
| Compound Class | Apoptotic Mechanism | Key Molecular Targets |
|---|---|---|
| Pyrazolyl Pyridine Conjugates | Caspase Cascade Activation | Caspase-3, Caspase-8, Caspase-9 nih.gov |
| 1,3,5-Trisubstituted-1H-pyrazole Derivatives | Inhibition of Anti-Apoptotic Proteins | Bcl-2 rsc.orgnih.gov |
| 1,3,5-Trisubstituted-1H-pyrazole Derivatives | Activation of Pro-Apoptotic Proteins | Bax, p53 rsc.org |
Anti-inflammatory Research Insights
Chronic inflammation is a contributing factor to many diseases. mdpi.com The pyrazole scaffold is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs) and continues to be a focus of research for new anti-inflammatory agents. mdpi.com
Inhibition of Pro-inflammatory Cytokine Production
A key mechanism through which pyrazole derivatives exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), orchestrate the inflammatory response. nih.gov
Research on a series of 3,5-diaryl pyrazole derivatives demonstrated their ability to inhibit the production of IL-6 and TNF-α. nih.gov By suppressing these key cytokines, pyrazole-containing compounds can dampen the inflammatory cascade, suggesting their potential use in treating inflammatory conditions. nih.govnih.gov
Antioxidant Research Principles
Oxidative stress, caused by an imbalance between free radicals and antioxidants, can lead to cellular damage and contribute to various diseases. mdpi.com Many heterocyclic compounds containing the pyrazole moiety have been investigated for their antioxidant properties. mdpi.comorientjchem.org
The primary principle behind their antioxidant activity is their ability to donate a hydrogen atom or an electron to neutralize free radicals. This capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. researchgate.net In this assay, the ability of a compound to change the color of the DPPH solution from violet to yellow indicates its hydrogen-donating ability and, consequently, its antioxidant potential. researchgate.net Studies on various pyrazole derivatives have demonstrated significant radical scavenging activity, highlighting their potential to mitigate the damaging effects of oxidative stress. mdpi.comresearchgate.net
Advanced Applications and Emerging Research Directions
Applications in Materials Science
The structural features of 4-(5-methyl-1H-pyrazol-3-yl)pyridine make it an excellent candidate for the development of novel materials with tailored properties. Its ability to interact strongly with metal surfaces and to act as a building block in larger supramolecular structures is driving innovation in this area.
Pyrazole (B372694) and pyridine (B92270) derivatives are recognized for their efficacy as corrosion inhibitors for various metals, particularly steel in acidic environments. The inhibitive properties of molecules like this compound stem from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the environment.
The mechanism of inhibition is multifaceted:
Adsorption: The molecule adsorbs onto the metal surface through the nitrogen atoms of both the pyrazole and pyridine rings, as well as the π-electrons of the aromatic systems. This adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor molecules and the metal surface).
Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive medium and thereby reducing the rate of corrosion.
Research on related pyrazole derivatives has demonstrated high inhibition efficiencies, underscoring the potential of this class of compounds.
| Pyrazole Derivative Compound | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) at Optimal Concentration |
|---|---|---|---|
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 |
| 2-(3-methyl-1H-pyrazol-5-yl) pyridine | Carbon Steel | 1 M HCl | 89 |
| 5,5'-bis(4-chloro-phenyl)-1H,1'H-[3,3']bipyrazolyl | Carbon Steel | 1 M HCl | 98 |
The ability of this compound to act as a ligand for metal ions is a key property in the development of functional materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.govbohrium.com These materials are highly valued for their tunable porosity, high surface area, and diverse functionalities, which make them suitable for applications in gas storage, separation, and chemical sensing.
Catalysis and Organometallic Applications
In the fields of catalysis and organometallic chemistry, the role of ligands is paramount. Ligands not only stabilize the metal center but also modulate its reactivity and selectivity. This compound and its derivatives are valuable ligands due to their strong coordination ability and the unique electronic environment they create.
The pyrazole-pyridine scaffold can function as a bidentate ligand, coordinating to a metal center through one nitrogen atom from each ring. More complex structures, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which are structurally related to the compound of interest, can act as pincer-type ligands. These pincer ligands form highly stable complexes with transition metals and are instrumental in a wide range of catalytic transformations.
A key feature of N-unsubstituted pyrazole ligands is their protic nature (the N-H group). This allows for metal-ligand cooperation, where the N-H proton can participate in substrate activation or bond-forming/breaking steps. For instance, pyrazolate-based MOFs have been shown to be robust and efficient heterogeneous catalysts for challenging reactions like the dehydrogenative cross-coupling of C-H bonds. acs.org The synergy between the metal center and the pyrazolate framework enables these catalytic activities.
Beyond its use in catalysis, this compound serves as a versatile building block, or scaffold, in organic synthesis for the construction of more complex, high-value molecules. nih.gov Its structure contains multiple reactive sites that can be selectively functionalized. For example, the pyrazole ring can undergo N-alkylation or regioselective bromination, while the pyridine ring can be modified through various coupling reactions. nih.gov
This synthetic versatility has been exploited in medicinal chemistry to generate libraries of compounds for drug discovery. The 4-(pyrazol-3-yl)-pyridine core has been identified as a privileged scaffold for developing potent and selective c-Jun N-terminal kinase (JNK) inhibitors, which are therapeutic targets for inflammatory diseases and neurodegenerative disorders. nih.gov Synthetic routes often involve using the core structure as a starting point and then employing reactions like Suzuki coupling to introduce diverse substituents, allowing for the systematic optimization of the molecule's biological activity. nih.gov Similarly, the pyrazole moiety itself is a common starting point for the synthesis of a wide array of heterocyclic compounds through reactions like condensation with aldehydes or Vilsmeier-Haack formylation. researchgate.netmdpi.com
Development of Chemical Probes for Research
Chemical probes are small molecules designed to visualize and study biological processes and targets, such as proteins and enzymes, in living systems. nih.gov The development of effective probes requires a molecular scaffold that is biocompatible, synthetically accessible, and possesses favorable photophysical properties. Pyrazole derivatives have gained significant attention in this area due to their electronic properties and structural diversity. nih.gov
The 4-(pyrazol-yl)pyridine framework is an excellent foundation for creating fluorescent probes for bioimaging. nih.govnih.gov These probes are typically designed with a ligand moiety that specifically binds to a target protein and a fluorophore that reports on this binding event. The modular nature of the pyrazolyl-pyridine scaffold allows for the straightforward attachment of different fluorophores and targeting groups.
This scaffold has been crucial in developing radiofluorinated probes for Positron Emission Tomography (PET) imaging. For instance, derivatives of pyrazol-4-yl-pyridine have been successfully developed into PET radioligands for imaging the M4 muscarinic acetylcholine (B1216132) receptor, a key target in neuroscience research for conditions like schizophrenia and Alzheimer's disease. This application demonstrates the compound's utility in creating sophisticated tools for non-invasive imaging and advancing drug development.
Design of Radiofluorinated Probes for Receptor Research
The development of positron emission tomography (PET) radioligands is crucial for the non-invasive visualization and study of receptors in the brain. While direct radiofluorination of this compound has not been extensively reported, research on closely related pyrazol-4-yl-pyridine derivatives highlights the potential of this scaffold in developing selective PET probes.
One area of significant interest is the imaging of the muscarinic acetylcholine receptor 4 (M4), a key target for neurocognitive disorders. mdpi.com Structure-activity relationship studies on a series of pyrazol-4-yl-pyridine derivatives have led to the identification of potent and selective positive allosteric modulators (PAMs) of the M4 receptor. mdpi.com A radiofluorinated analog of one such derivative, [¹⁸F]12, was successfully synthesized and showed promise as a PET radioligand for imaging M4 receptors. mdpi.com This demonstrates the utility of the pyrazole-pyridine core in designing brain-penetrant molecules with high affinity for specific neural targets.
The synthesis of these radiofluorinated probes often involves the introduction of a fluorine-18 (B77423) (¹⁸F) isotope, which has a suitable half-life for PET imaging. The process can be challenging, requiring careful optimization of reaction conditions to achieve good radiochemical yield and purity. mdpi.com For instance, the synthesis of [¹⁸F]12 was achieved with a radiochemical yield of 28 ± 10%. mdpi.com
The table below summarizes key data for a promising radiofluorinated pyrazol-4-yl-pyridine based M4-selective PET radioligand, illustrating the potential of this chemical class.
| Compound | Target Receptor | Radiochemical Yield | Radiochemical Purity | Molar Activity |
| [¹⁸F]12 | M4 mAChR | 28 ± 10% | >99% | >37 GBq/μmol |
Data sourced from a study on pyrazol-4-yl-pyridine derivatives for M4 receptor imaging. mdpi.com
Future Perspectives in this compound Research
The future of research into this compound is rich with possibilities, spanning from interdisciplinary collaborations to the discovery of novel chemical entities and the development of innovative synthetic methodologies.
Interdisciplinary Research Opportunities
The versatile nature of the this compound scaffold opens doors to a wide range of interdisciplinary research endeavors.
Medicinal Chemistry: The core structure is a valuable pharmacophore. Its derivatives have been investigated as inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in various diseases, including neurodegenerative disorders and cancer. researchgate.net Further exploration in this area could lead to the development of new therapeutic agents.
Materials Science: The nitrogen atoms in the pyrazole and pyridine rings make this compound an excellent ligand for coordinating with metal ions. This property can be exploited to create novel coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org These materials have potential applications in gas storage, separation, and catalysis. The structural versatility of pyrazole-based ligands allows for the design of MOFs with tailored properties. acs.orgrsc.org
Catalysis: Pyrazole-pyridine ligands can form stable complexes with transition metals, which can act as catalysts in various organic transformations. nih.gov Research into the catalytic activity of metal complexes of this compound could lead to the development of efficient and selective catalysts for important chemical reactions.
Potential for Novel Chemical Entities and Methodologies
The this compound scaffold is a fertile ground for the discovery of new molecules with unique properties and for the development of advanced synthetic techniques.
Novel Chemical Entities: The core structure can be readily functionalized at various positions on both the pyrazole and pyridine rings, allowing for the creation of large libraries of new compounds. These novel chemical entities can be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates. The development of pyrazole-substituted pyrimidines as potent JNK3 inhibitors with good pharmacokinetic profiles and brain penetration illustrates the potential of this approach. researchgate.net
Novel Methodologies: The synthesis of pyrazole and pyrazolopyridine derivatives is an active area of research, with a focus on developing more efficient, sustainable, and scalable methods. acs.org Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis are being increasingly applied to the production of these heterocyclic compounds. mdpi.comnih.govnih.gov
Flow chemistry offers advantages in terms of reaction control, safety, and scalability, making it an attractive method for the industrial production of pyrazole derivatives. mdpi.comgalchimia.comrsc.org
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the preparation of pyrazolopyridines and other related heterocycles. nih.govbohrium.com
The table below outlines some of the advanced synthetic methodologies that could be applied to the synthesis of this compound and its derivatives.
| Synthetic Methodology | Key Advantages | Potential Application |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Large-scale production of this compound and its derivatives. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Rapid synthesis of libraries of derivatives for biological screening. |
The continued exploration of this compound and its derivatives is poised to yield significant advancements across multiple scientific disciplines. Its potential as a building block for innovative materials and therapeutics, coupled with the development of novel synthetic strategies, ensures that this compound will remain a focal point of chemical research for years to come.
Q & A
Q. What are the common synthetic routes for 4-(5-methyl-1H-pyrazol-3-yl)pyridine?
The compound is typically synthesized via condensation reactions. For example, hydrazine can react with acetyl pyridine derivatives under controlled conditions to form the pyrazole ring . Alternatively, 3-amino-5-methyl-1H-pyrazole has been coupled with methyl benzoate derivatives, followed by nitro-group reduction and cyclization to yield benzimidazole-containing analogs . Key steps often involve optimizing reaction temperature and solvent polarity to avoid side products like isomeric impurities .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : (e.g., δ 2.28 ppm for the pyrazole methyl group) and confirm substituent positions and purity .
- X-ray Diffraction : Single-crystal X-ray analysis (using programs like SHELXL ) resolves bond lengths and angles, such as the 1.36 Å N–N bond in the pyrazole ring .
- Mass Spectrometry : ESIMS (e.g., m/z 417.3 [M+1]) validates molecular weight .
Q. What are the primary applications of this compound in coordination chemistry?
The pyridyl and pyrazole N-donor sites enable coordination to transition metals. For instance, iron(II) complexes with 2,6-bis(5-methyl-1H-pyrazol-3-yl)pyridine ligands exhibit spin-crossover (SCO) behavior, influenced by counterions like or . Cadmium thiocyanate coordination polymers using this ligand have also been reported, highlighting its utility in materials science .
Advanced Research Questions
Q. How do counterions modulate the spin-crossover properties of metal complexes involving this ligand?
Counterions like slow lattice dynamics compared to , kinetically inhibiting SCO in iron(II) complexes. High-spin states are stabilized in perchlorate salts due to weaker ligand field effects, while tetrafluoroborate salts allow complete SCO transitions under thermal cycling . Experimental validation involves magnetic susceptibility measurements and variable-temperature X-ray diffraction.
Q. What methodological challenges arise in resolving hydrogen-bonding networks in derivatives of this compound?
Hydrogen-bonded chains (e.g., and motifs) in nitroaniline or benzimidazole derivatives require high-resolution crystallography and graph-set analysis . Disordered solvent molecules or twinning can complicate refinement; SHELXL’s restraints (e.g., DFIX, SIMU) and WinGX’s visualization tools mitigate these issues. Polarized charge separation in nitro groups further necessitates Hirshfeld surface analysis .
Q. How can computational methods predict the biological interactions of derivatives?
Molecular docking (e.g., using AutoDock Vina) and dynamics simulations (GROMACS) assess binding affinities to targets like kinases or GPCRs. For example, PubChem CID-24791139 ([4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone) shows potential for enzyme inhibition studies . Density Functional Theory (DFT) optimizes ligand geometries for docking accuracy .
Methodological Insights
Key Data Contradictions
- Synthetic Byproducts : notes unintended benzimidazole formation instead of triazepine due to competing cyclization pathways, emphasizing the need for reaction condition optimization .
- Counterion Effects : While promotes SCO in iron(II) complexes, suppresses it, highlighting the role of lattice phonons in spin transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
